3-(3-Bromophenyl)piperazin-2-one
Overview
Description
3-(3-Bromophenyl)piperazin-2-one is a chemical compound belonging to the class of piperazine derivatives. It has the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a piperazinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
3-(3-Bromophenyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives , which could suggest a similar behavior for this compound.
Mode of Action
. The interaction of this compound with its targets and the resulting changes would need further investigation.
Result of Action
. The specific effects of this compound would need further investigation.
Preparation Methods
The synthesis of 3-(3-Bromophenyl)piperazin-2-one can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives under mild conditions .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
3-(3-Bromophenyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The piperazinone ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazines, while oxidation reactions can produce N-oxides.
Scientific Research Applications
3-(3-Bromophenyl)piperazin-2-one has several scientific research applications:
Comparison with Similar Compounds
3-(3-Bromophenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
3-(4-Bromophenyl)piperazin-2-one: Similar in structure but with the bromine atom in a different position, leading to different reactivity and biological activity.
3-(3-Chlorophenyl)piperazin-2-one: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity and interactions.
3-(3-Fluorophenyl)piperazin-2-one: The fluorine atom introduces unique properties, such as increased lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(3-bromophenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJISZPLQYJSASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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